molecular formula C9H7F3O2 B2396263 6-Ethoxy-2,3,4-trifluorobenzaldehyde CAS No. 1980049-36-2

6-Ethoxy-2,3,4-trifluorobenzaldehyde

Cat. No.: B2396263
CAS No.: 1980049-36-2
M. Wt: 204.148
InChI Key: FSZJNLUPUBUJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Ethoxy-2,3,4-trifluorobenzaldehyde involves several steps and specific reaction conditions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-Ethoxy-2,3,4-trifluorobenzaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3,4-trifluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

6-Ethoxy-2,3,4-trifluorobenzaldehyde can be compared with other similar compounds, such as:

The unique combination of the ethoxy group and three fluorine atoms in this compound provides distinct chemical properties that can be advantageous in various research and industrial applications .

Properties

IUPAC Name

6-ethoxy-2,3,4-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-2-14-7-3-6(10)9(12)8(11)5(7)4-13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZJNLUPUBUJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1C=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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